Fmoc-N-Me-Asp(OBzl)-OH

Description

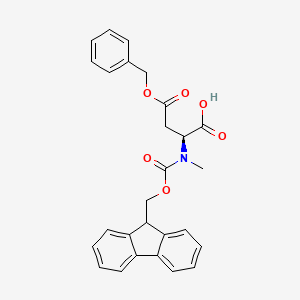

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c1-28(24(26(30)31)15-25(29)33-16-18-9-3-2-4-10-18)27(32)34-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXORJMTNSIPAW-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Fmoc N Me Asp Obzl Oh

Direct Synthesis Approaches for Fmoc-N-Methylated Aspartic Acid Derivatives

The synthesis of N-methylated amino acids can be challenging due to the reduced nucleophilicity of the N-methylamino group. However, several methods have been developed to efficiently prepare these compounds, which are compatible with standard peptide synthesis protocols. nih.gov

Solution-Phase Synthetic Routes to Fmoc-N-Me-Asp(OBzl)-OH

While solid-phase methods are prevalent, solution-phase synthesis remains a valuable approach for preparing N-methylated amino acids. nih.govscielo.org.mx One common strategy involves the N-methylation of an N-acyl or N-carbamoyl protected amino acid using sodium hydride and methyl iodide. monash.edu

A general procedure for the solution-phase synthesis of N-methylated amino acids involves the following steps:

Protection of the α-amino group: The amino acid is first protected with a suitable group, such as Boc or a nosyl group. monash.edunih.gov

Esterification of the carboxylic acid: The carboxylic acid is often protected as a methyl or benzyl (B1604629) ester. monash.edu

N-methylation: The protected amino acid is then N-methylated using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. monash.eduacs.org

Deprotection: Finally, the protecting groups are removed to yield the desired N-methylated amino acid. monash.edu

For instance, N-nosyl amino acid methyl esters can be treated with a large excess of diazomethane (B1218177) to obtain the corresponding N-methylated esters in quantitative yields. monash.edu The nosyl group can then be removed under mild conditions. nih.gov

Benzyl Ester (OBzl) Side-Chain Protection in Aspartic Acid Chemistry

The protection of the side-chain carboxyl group of aspartic acid is essential during peptide synthesis to prevent unwanted side reactions. The benzyl ester (OBzl) is a commonly used protecting group for this purpose. peptide.com

Methodologies for Introducing the Benzyl Ester (OBzl)

The benzyl ester can be introduced onto the side chain of aspartic acid through several methods. One straightforward approach involves the direct esterification of N-protected aspartic acid with benzyl alcohol in the presence of a catalyst.

For example, N-Boc-L-aspartic acid can be reacted with benzyl bromide in the presence of a base to yield N-Boc-L-aspartic acid 1-benzyl ester. google.com Another method involves the reaction of L-aspartic acid with benzyl alcohol and p-toluenesulfonic acid, which can directly produce the dibenzyl ester. acs.org Selective protection to obtain the β-benzyl ester can be more complex and may involve multi-step procedures. jst.go.jp

The benzyl group is generally stable under the conditions used for Fmoc removal (piperidine) but can be cleaved by strong acids like hydrogen bromide in acetic acid or by catalytic hydrogenolysis (H₂/Pd). nih.gov This orthogonality makes it a suitable protecting group in Fmoc-based peptide synthesis.

Cleavage Conditions for Benzyl Ester (OBzl) Protecting Groups

The removal of the benzyl ester from the aspartic acid side chain can be accomplished under specific chemical conditions, primarily through catalytic hydrogenolysis or by treatment with strong acids.

Catalytic hydrogenolysis is a widely used and mild method for the deprotection of benzyl esters. libretexts.orgacsgcipr.org This reaction involves the cleavage of the benzylic C–O bond by the addition of hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). libretexts.orgvaia.com The process yields the free carboxylic acid and toluene (B28343) as a byproduct. acsgcipr.org This method is valued for its gentle nature, which often allows for the selective removal of the benzyl group without affecting other protecting groups that are sensitive to acids or bases. vaia.comorganic-chemistry.org Transfer hydrogenation, using a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) in the presence of a palladium catalyst, serves as a useful alternative to using gaseous hydrogen. acsgcipr.orgacs.org

Benzyl esters can also be cleaved under strong acidic conditions. A common reagent for this purpose is a solution of hydrogen bromide (HBr) in acetic acid. publish.csiro.auacs.org While benzyloxycarbonyl (Z or Cbz) groups are readily cleaved by this reagent, benzyl esters are more resistant, allowing for a degree of selectivity. publish.csiro.au However, prolonged treatment or harsher conditions, such as 33% HBr in acetic acid, can be used for the effective cleavage of the benzyl ester function to yield the free peptide with a terminal carboxyl group. google.com It has been noted that using HBr in trifluoroacetic acid can be relatively harmless in the context of the acid-catalyzed ring closure of β-benzylaspartyl residues. nih.gov

Orthogonality Considerations of OBzl with Fmoc and Other Protecting Groups

In solid-phase peptide synthesis (SPPS), orthogonality is a crucial concept, meaning that different protecting groups can be removed selectively under distinct conditions without affecting others. publish.csiro.auiris-biotech.de The most common orthogonal strategy in modern SPPS is the Fmoc/tBu scheme, where the base-labile Fmoc group protects the α-amino group and acid-labile groups like tert-butyl (tBu) protect the side chains. iris-biotech.de

The benzyl (Bzl) protecting group is a cornerstone of the older Boc/Bzl strategy, where both groups are acid-labile, making the scheme non-orthogonal. iris-biotech.deiris-biotech.de In the context of Fmoc-SPPS, the OBzl group offers a different level of orthogonality. The Fmoc group is removed by a base, typically piperidine (B6355638), while the OBzl group is stable to these conditions. nih.govpeptide.com The OBzl group is typically removed at the end of the synthesis by hydrogenolysis or strong acidolysis. libretexts.orggoogle.com This makes the Fmoc/OBzl combination a viable orthogonal strategy. rsc.org However, care must be taken as side-chain Bzl-protected aspartic acid can be prone to aspartimide formation. acs.org The OBzl group is compatible with other protecting groups like Alloc and is stable to the conditions used for their removal (Pd(0)). acs.orgub.edu

Comparative Analysis of Aspartic Acid Side-Chain Protecting Groups in Fmoc SPPS

Aspartimide formation is a significant side reaction in Fmoc-based SPPS, particularly for sequences containing aspartic acid. iris-biotech.deissuu.com This intramolecular cyclization of the aspartyl residue leads to the formation of by-products, including α- and β-peptides and their epimers, which are often difficult to separate from the desired product. issuu.comsigmaaldrich.com The choice of the side-chain protecting group for aspartic acid is a key factor in mitigating this problem.

Comparison with Methyl Ester (OMe) and tert-Butyl Ester (OtBu) for Aspartimide Formation and Stability

The stability of the side-chain ester and its susceptibility to promoting aspartimide formation are critical evaluation points.

Benzyl Ester (OBzl): The OBzl group is known to be less effective at preventing aspartimide formation compared to bulkier esters. nih.govresearchgate.net Its use can lead to significant levels of this side reaction, especially in sensitive sequences like Asp-Gly. nih.gov

Methyl Ester (OMe): The methyl ester is a small protecting group that offers minimal steric hindrance to the cyclization reaction. Consequently, it is generally more prone to aspartimide formation than OBzl or OtBu.

tert-Butyl Ester (OtBu): The OtBu group is the standard and most commonly used side-chain protection for aspartic acid in Fmoc-SPPS. issuu.compeptide.com Its bulkiness provides some steric hindrance that reduces the rate of aspartimide formation compared to smaller esters like OMe and OBzl. nih.govresearchgate.net However, even with OtBu protection, aspartimide formation can still be a significant issue, particularly in problematic sequences. peptide.com The Asp(OtBu) residue is known to form aspartimide under the basic conditions of Fmoc deprotection. peptide.com

| Protecting Group | Relative Rate of Aspartimide Formation | Cleavage Conditions | Orthogonality with Fmoc |

| OBzl | High | H₂/Pd or Strong Acid (HBr/AcOH) | Yes |

| OMe | Very High | Mild Acid/Base Hydrolysis | Limited |

| OtBu | Moderate | Strong Acid (TFA) | Yes |

Evaluation of Bulkier Esters (e.g., OMpe, OBno, ODie, O-2-PhiPr) for Enhanced Aspartimide Suppression

To address the limitations of the OtBu group, a variety of even bulkier ester protecting groups have been developed to provide enhanced steric shielding of the β-carboxyl group and more effectively suppress aspartimide formation. iris-biotech.deiris-biotech.de

3-Methylpent-3-yl Ester (OMpe): This bulky ester has been shown to provide better protection against base-catalyzed aspartimide formation than OtBu. researchgate.netresearchgate.net

2-Benzyloxymethylbenzyl Ester (OBno): The OBno group has demonstrated excellent results in minimizing aspartimide formation, even in the most challenging Asp-Gly sequences. sigmaaldrich.com In comparative studies, it significantly outperformed both OtBu and OMpe, reducing by-products to almost undetectable levels. sigmaaldrich.com

1,1-Diethylpropyl Ester (ODie): Research has indicated that the rate of aspartimide formation is exacerbated by less bulky protecting groups, with ODie showing a higher propensity for this side reaction compared to OMpe and OtBu. nih.gov

2-Phenylisopropyl Ester (O-2-PhiPr): This group is designed for selective cleavage under very mild acidic conditions (e.g., 1% TFA in DCM), which allows for side-chain modification while the peptide is still on the resin and other acid-labile groups (like tBu) remain intact. peptide.comsigmaaldrich.com Its bulkiness also contributes to the suppression of aspartimide formation. iris-biotech.de

The general trend observed is that increasing the steric bulk of the ester protecting group leads to a decrease in the rate of aspartimide formation. iris-biotech.deresearchgate.net

| Protecting Group | Relative Suppression of Aspartimide Formation (vs. OtBu) | Key Features |

| OMpe | Better | Bulkier than OtBu, offers improved suppression. researchgate.net |

| OBno | Significantly Better | Highly effective, even in Asp-Gly sequences. sigmaaldrich.com |

| ODie | Worse | Less bulky than OtBu, leads to more aspartimide formation. nih.gov |

| O-2-PhiPr | Better | Cleaved under very mild acid; allows for orthogonal side-chain deprotection. peptide.com |

Advanced Methodologies for Incorporating Fmoc N Me Asp Obzl Oh in Peptide Assembly

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. nih.gov The use of the Fmoc protecting group for the α-amino group, which is labile to basic conditions, in conjunction with acid-labile side-chain protecting groups, provides an orthogonal protection scheme that is central to SPPS. uiw.edu However, the introduction of N-methylated amino acids like Fmoc-N-Me-Asp(OBzl)-OH into the standard SPPS workflow requires significant modifications to overcome the inherent challenges associated with these residues.

Challenges Associated with Coupling N-Methylated Amino Acids

The primary obstacle in the incorporation of N-methylated amino acids is the increased steric hindrance around the nitrogen atom, which significantly impacts the efficiency of the coupling reaction. researchgate.net

The presence of a methyl group on the amide nitrogen in this compound creates a sterically hindered environment. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction rates and often incomplete coupling. acs.orgsigmaaldrich.com This issue is particularly pronounced when coupling an amino acid to an N-methylated residue already present on the growing peptide chain, and it is even more challenging when coupling two consecutive N-methylated amino acids. researchgate.net The reduced nucleophilicity of the secondary amine of the N-methylated residue further contributes to the sluggish reaction kinetics.

To overcome the challenges posed by steric hindrance, highly efficient coupling reagents are required. Standard carbodiimide-based activators like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are often insufficient for driving these difficult couplings to completion. acs.org Consequently, more potent uronium/aminium and phosphonium (B103445) salt-based reagents have become the reagents of choice.

Key Coupling Reagents for N-Methylated Amino Acids:

(7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP): This phosphonium salt, derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is highly effective for coupling sterically hindered and N-methylated amino acids. acs.orgresearchgate.net It is often considered one of the most promising reagents for these challenging couplings. nih.gov

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU): This uronium salt, also based on HOAt, is another powerful coupling reagent that has been used successfully for the incorporation of N-methylated residues. researchgate.netpeptide.com It is known for its high reactivity and ability to minimize racemization.

(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate/1-Hydroxy-7-azabenzotriazole (PyBOP/HOAt): The combination of PyBOP with the additive HOAt provides a highly reactive system capable of mediating difficult couplings, including those involving N-methylated amino acids. nih.gov

Bis(trichloromethyl) carbonate (BTC)/Collidine: BTC, also known as triphosgene, can be used to generate highly reactive acid chlorides in situ. This method has shown superiority in the coupling of N-methylated amino acids, although it requires strict anhydrous conditions. acs.org

The selection of the coupling reagent is critical and often requires optimization based on the specific sequence. The following interactive table provides a comparison of commonly used coupling reagents for N-methylated amino acids.

| Coupling Reagent | Reagent Type | Key Advantages | Considerations |

| PyAOP | Phosphonium Salt | Highly effective for hindered couplings; Less risk of guanidinylation side reactions. researchgate.net | Higher cost compared to some other reagents. |

| HATU | Uronium/Aminium Salt | Fast reaction rates; Widely used and well-documented. researchgate.net | Can cause guanidinylation of the N-terminus if used in excess. researchgate.net |

| PyBOP/HOAt | Phosphonium Salt/Additive | Potent activation; HOAt enhances reaction rates and reduces racemization. nih.gov | The combination of two reagents is required. |

| BTC/Collidine | Acid Chloride Former | Forms highly reactive intermediates, very effective for hindered couplings. acs.org | Requires strictly anhydrous conditions; BTC is toxic. |

Incomplete couplings lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. This is a common problem when incorporating N-methylated residues. To ensure the highest possible purity of the target peptide, several strategies can be employed:

Double or Triple Coupling: The most common strategy is to repeat the coupling step with a fresh portion of the activated amino acid and coupling reagent. acs.org This helps to drive the reaction to completion.

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2 hours to overnight) can improve the yield. rsc.org

Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the rate of difficult coupling reactions, including those involving N-methylated amino acids, leading to higher efficiency in shorter times. sigmaaldrich.com

Monitoring of Coupling Reactions: It is crucial to monitor the completion of each coupling step. Standard ninhydrin (B49086) tests are not effective for secondary amines. Alternative tests, such as the bromophenol blue test or the chloranil (B122849) test, should be used to detect the presence of unreacted N-methylated amino groups. researchgate.netnih.gov

Capping: After the coupling step, any unreacted amino groups can be permanently blocked by acetylation with acetic anhydride. This prevents the formation of deletion sequences and simplifies the purification of the final product.

The following interactive table summarizes strategies to mitigate incomplete couplings.

| Strategy | Description | Advantages | Disadvantages |

| Double/Triple Coupling | Repeating the coupling step with fresh reagents. acs.org | Simple to implement; Often effective in driving the reaction to completion. | Increased reagent consumption and synthesis time. |

| Extended Coupling Times | Increasing the duration of the coupling reaction. rsc.org | Can improve yields without changing reagents. | Significantly increases overall synthesis time. |

| Microwave Irradiation | Using microwave energy to accelerate the reaction. sigmaaldrich.com | Dramatically reduces reaction times; Improves coupling efficiency. | Requires specialized microwave peptide synthesizer. |

| Capping | Acetylating any unreacted amino groups. | Prevents deletion sequences; Facilitates purification. | Adds an extra step to the synthesis cycle. |

Impact of N-Methylation on Peptide Chain Elongation Kinetics

The incorporation of an N-methyl group into the peptide backbone has a discernible impact on the kinetics of peptide chain elongation. The steric hindrance imposed by the methyl group, as previously discussed, is the primary factor that slows down the rate of the coupling reaction. This effect is not limited to the coupling of the N-methylated residue itself but can also influence the subsequent coupling step. The acylation of an N-methylated amine is a sterically demanding reaction that proceeds at a significantly slower rate compared to the acylation of a primary amine.

Role of this compound in Segment Condensation Strategies

Segment condensation, or fragment condensation, is a powerful strategy for the synthesis of large peptides and small proteins. This approach involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. While this method can be very efficient, the use of fragments containing N-methylated amino acids, such as those incorporating this compound, introduces significant challenges.

The primary concern when using N-methylated residues in segment condensation is the high risk of racemization at the C-terminal amino acid of the activated peptide fragment. acs.org The activation of the C-terminal carboxyl group can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to epimerization, especially in the presence of a base. This risk is exacerbated in the case of N-methylated residues due to the often prolonged reaction times required for the coupling of large, sterically hindered fragments.

For these reasons, a stepwise SPPS approach is generally recommended over a convergent segment condensation strategy for the synthesis of N-methylated peptides. acs.org If segment condensation is unavoidable, the N-methylated residue should ideally not be placed at the C-terminus of a fragment that needs to be activated for coupling. If this compound were to be the C-terminal residue of a peptide fragment, its activation for coupling to another fragment would carry a very high risk of racemization. Therefore, its role in segment condensation is generally limited, and its incorporation is preferably achieved through stepwise solid-phase synthesis.

Adaptation of Standard Fmoc-Deprotection Conditions for N-Methylated Aspartic Acid Derivatives

The incorporation of N-methylated amino acids, such as this compound, into peptide sequences presents unique challenges during the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) cycle. The presence of the methyl group on the backbone amide nitrogen sterically hinders both coupling and deprotection steps. Furthermore, the aspartic acid side chain is notoriously prone to base-catalyzed side reactions during Fmoc removal. Therefore, standard deprotection protocols, typically involving 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), often require significant adaptation to ensure the integrity of the growing peptide chain. nih.goviris-biotech.de

Minimizing Base-Induced Side Reactions During Fmoc Removal

The primary challenge during the Fmoc deprotection of aspartic acid-containing peptides is the formation of an aspartimide intermediate. iris-biotech.desigmaaldrich.com This side reaction is catalyzed by the basic conditions required for Fmoc removal and is particularly problematic for sequences containing Asp-Gly, Asp-Ala, Asp-Ser, or Asp-Asn motifs. iris-biotech.depeptide.com The process involves the intramolecular cyclization of the peptide backbone nitrogen onto the side-chain carboxyl group, releasing the benzyl (B1604629) (Bzl) protecting group in this case. iris-biotech.de This succinimide (B58015) ring is unstable and can undergo nucleophilic attack by piperidine or trace amounts of water, leading to a mixture of byproducts, including the desired α-peptide, the isomeric β-peptide, and their respective D-epimers, which are often difficult to separate from the target peptide. iris-biotech.desigmaaldrich.comdelivertherapeutics.com

The N-methylation on the aspartic acid residue introduces further complexity. While the steric bulk of the N-methyl group can influence reaction kinetics, N-methylated residues are also known to be susceptible to other side reactions, such as diketopiperazine formation, particularly at the dipeptide stage. researchgate.netnih.gov

Research has focused on several key strategies to mitigate these base-induced side reactions when incorporating derivatives like this compound.

Modification of the Deprotection Reagent

A primary strategy to suppress aspartimide formation is to modify the basic deprotection solution to reduce its basicity or alter its nucleophilic character. iris-biotech.denih.gov

Use of Weaker Bases: Replacing the strong base piperidine (pKa 11.2) with weaker alternatives has proven effective. Bases such as piperazine (B1678402) or morpholine (B109124) (pKa 8.4) can effectively remove the Fmoc group while significantly reducing the incidence of aspartimide formation. iris-biotech.deresearchgate.net However, the kinetics of Fmoc removal with these weaker bases can be slower, potentially requiring longer reaction times or elevated temperatures. nih.gov

Non-Nucleophilic Bases: Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used at low concentrations (e.g., 2-5%), often in combination with a nucleophilic scavenger like piperazine. nih.govnih.gov This combination allows for rapid Fmoc removal while the scavenger traps the dibenzofulvene (DBF) byproduct, preventing side reactions. nih.govnih.gov

Addition of Acidic Additives: The basicity of the standard 20% piperidine/DMF solution can be tempered by the addition of an acidic additive. Adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) or formic acid to the deprotection cocktail has been shown to significantly reduce aspartimide formation without compromising deprotection efficiency. peptide.combiotage.com

The following table summarizes a comparison of various basic reagents used for Fmoc deprotection and their general impact on aspartimide formation.

| Deprotection Reagent | Typical Concentration | pKa (Conjugate Acid) | Relative Rate of Aspartimide Formation | Notes |

|---|---|---|---|---|

| Piperidine | 20% in DMF | 11.2 | High | Standard reagent; highly efficient but promotes side reactions. iris-biotech.denih.gov |

| Piperazine | 5-10% in DMF | 9.7 | Low | Weaker base, significantly reduces aspartimide formation. researchgate.netresearchgate.net May require longer deprotection times. nih.gov |

| Morpholine | 50% in DMF | 8.4 | Very Low | Effectively minimizes aspartimide formation but can be slow. iris-biotech.deresearchgate.net |

| 4-Methylpiperidine | 20% in DMF | 11.3 | High | Considered a viable, less regulated alternative to piperidine with similar efficiency and side-reaction profile. researchgate.netscielo.org.mx |

| DBU/Piperazine | 2% DBU / 5% Piperazine in NMP | 13.5 (DBU) | Low | Rapid deprotection with suppressed side reactions; DBU is the base, piperazine acts as the DBF scavenger. nih.gov |

| Dipropylamine (DPA) | 25% in DMF | 11.0 | Reduced | Shown to reduce aspartimide formation compared to piperidine, especially at high temperatures. nih.gov |

Impact of Sterically Hindered Side-Chain Protecting Groups

While the focus of this section is on adapting deprotection conditions, it is scientifically relevant to note that the choice of the side-chain protecting group on the aspartic acid is a critical, complementary strategy. Although the compound uses a benzyl ester (OBzl), research has shown that employing bulkier ester groups, such as tert-butyl (OtBu) or even larger groups like 3-methylpent-3-yl (Mpe), can sterically hinder the intramolecular cyclization required for aspartimide formation. iris-biotech.debiotage.com The development of novel protecting groups like the cyanosulfurylide (CSY) has been shown to completely suppress this side reaction. nih.gov These approaches, when combined with optimized deprotection conditions, provide a robust methodology for synthesizing challenging aspartic acid-containing peptides.

The table below details research findings on the effect of various deprotection conditions on the formation of aspartimide-related byproducts in a model peptide sequence (VKDGYI).

| Aspartate Derivative | Deprotection Conditions (Extended Treatment) | Aspartimide-Related Impurities (%) | Reference |

|---|---|---|---|

| Fmoc-Asp(OtBu)-OH | 20% Piperidine in DMF | ~50-60% | sigmaaldrich.com |

| Fmoc-Asp(OMpe)-OH | 20% Piperidine in DMF | ~20-30% | sigmaaldrich.com |

| Fmoc-Asp(OBno)-OH | 20% Piperidine in DMF | <1% | sigmaaldrich.com |

| Fmoc-Asp(OtBu)-OH | 20% Piperidine / 0.1 M HOBt in DMF | Significantly Reduced | peptide.combiotage.com |

| Fmoc-Asp(OtBu)-OH | 5% Piperazine in DMF | Significantly Reduced | researchgate.net |

By carefully selecting a milder deprotection cocktail, such as one containing a weaker base or an acidic additive, the incidence of base-induced side reactions during the incorporation of this compound can be minimized, leading to higher purity of the final peptide product.

Mechanistic Investigations and Mitigation Strategies for Side Reactions

Aspartimide Formation in Peptides Containing Aspartic Acid Residuesresearchgate.netiris-biotech.deiris-biotech.de

Aspartimide formation is a notorious intramolecular side reaction that plagues Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis. iris-biotech.denih.gov It occurs when the backbone amide nitrogen following an aspartic acid residue nucleophilically attacks the side-chain carbonyl carbon. This process is facilitated by the deprotection of the side-chain carboxyl protecting group, leading to a five-membered succinimide (B58015) ring, known as an aspartimide. researchgate.netsigmaaldrich.com

This cyclic intermediate is unstable and prone to ring-opening by nucleophiles. researchgate.net Hydrolysis or attack by the piperidine (B6355638) used for Fmoc deprotection can lead to the formation of not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide isomer. peptide.com Furthermore, the chiral center at the α-carbon of the aspartic acid is labile in the aspartimide intermediate, leading to racemization and the formation of D-aspartyl peptides, which are often co-eluting with the desired product and difficult to detect. iris-biotech.deacs.org

Detailed Mechanism of Intramolecular Cyclization and Ring Openingiris-biotech.deresearchgate.netpeptide.com

The mechanism begins with the deprotonation of the backbone amide nitrogen of the residue C-terminal to the aspartic acid (the Asp+1 residue). Under the basic conditions of Fmoc deprotection (e.g., piperidine treatment), this nitrogen becomes a potent nucleophile. It then attacks the electrophilic carbonyl carbon of the aspartic acid's protected side chain. This intramolecular cyclization results in a five-membered ring intermediate, releasing the side-chain protecting group's alcohol (e.g., benzyl (B1604629) alcohol from OBzl). iris-biotech.de

This succinimide ring is highly susceptible to nucleophilic attack at two carbonyl carbons. Attack at the α-carbonyl carbon regenerates the original peptide linkage (though potentially racemized), while attack at the β-carbonyl carbon results in the formation of a β-peptide, where the peptide backbone proceeds through the side chain of the aspartic acid residue. nih.govpeptide.com

The rate of aspartimide formation is highly dependent on the amino acid sequence around the aspartic acid residue. The nature of the C-terminal neighboring residue (Asp+1) has the most significant impact due to steric factors.

Asp-Gly: This sequence is the most prone to aspartimide formation. The absence of a side chain on the glycine (B1666218) residue minimizes steric hindrance, allowing the backbone amide nitrogen to readily adopt the conformation required for the intramolecular attack on the Asp side chain. acs.orgbiotage.com

Asp-Asn & Asp-Asp: These sequences also show a high propensity for this side reaction. nih.govnih.gov

Asp-Ser & Asp-Ala: These sequences are also known to be susceptible to aspartimide formation. biotage.com

Conversely, residues with bulky side chains, such as valine or isoleucine, at the Asp+1 position can sterically hinder the approach of the amide nitrogen to the side-chain ester, thereby reducing the rate of cyclization. The N-methylation on the aspartic acid residue in Fmoc-N-Me-Asp(OBzl)-OH introduces steric bulk that could influence the local peptide conformation, potentially slowing the rate of subsequent couplings and affecting the propensity for side reactions.

The formation of aspartimide is catalyzed by both bases and acids, occurring at different stages of the SPPS process.

Base Catalysis: The most significant contribution to aspartimide formation in Fmoc-SPPS occurs during the repeated Fmoc deprotection steps using piperidine. iris-biotech.deacs.org Piperidine acts as a base, abstracting a proton from the backbone amide nitrogen of the Asp+1 residue, which initiates the cyclization. Stronger, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) can accelerate this side reaction even further. d-nb.info

Acid Catalysis: While predominantly a base-driven reaction, aspartimide formation can also be catalyzed by acids. iris-biotech.de This is particularly relevant during the final cleavage of the peptide from the resin using strong acids like Trifluoroacetic acid (TFA). Studies have shown that the rate of aspartimide formation increases with higher concentrations of acid. nii.ac.jp For peptides with benzyl ester (OBzl) protection, the rate of acid-catalyzed aspartimide formation was found to be significantly faster compared to those with cyclohexyl ester (OChx) protection at 0°C. nii.ac.jp

The three-dimensional structure of the peptide chain plays a crucial role in the rate of aspartimide formation. For the intramolecular cyclization to occur, the peptide backbone must adopt a conformation that brings the nucleophilic amide nitrogen of the Asp+1 residue into close proximity with the electrophilic carbonyl carbon of the Asp side chain.

Computational and experimental studies have shown that factors increasing the flexibility of the peptide backbone around the Asp residue can lead to a higher rate of isomerization. researchgate.net Conversely, rigid conformations, such as those induced by secondary structures like alpha-helices or the incorporation of pseudoproline dipeptides, can restrict the necessary conformational freedom for cyclization, thus suppressing aspartimide formation. peptide.com The distance between the side-chain carboxyl carbon (Cγ) and the main-chain amide nitrogen (N) of the following residue is a key determinant; a longer average distance hinders the reaction. researchgate.net

Role of the Benzyl Ester (OBzl) in Aspartimide Suppression Compared to Other Estersiris-biotech.denii.ac.jpd-nb.info

The choice of the protecting group for the β-carboxyl group of aspartic acid is a critical strategy for minimizing aspartimide formation. The primary principle is that increasing the steric bulk of the ester group can physically shield the carbonyl carbon from intramolecular nucleophilic attack. iris-biotech.desigmaaldrich.com

A comparative study of side-chain protecting groups evaluated the effectiveness of various esters in suppressing aspartimide formation in a model peptide. The results demonstrated a clear trend where sterically bulkier esters offered significantly better protection.

| Asp Side-Chain Protecting Group | Target Peptide (%) | Aspartimide (%) | Total Piperidides (%) | D-Asp (%) | Decay/cycle (%) |

| Asp(OtBu) | 21.9 | 15.2 | 58.9 | 11.7 | 1.52 |

| Asp(OMpe) | 71.9 | 10.4 | 14.8 | 4.4 | 0.33 |

| Asp(OBno) | 96.0 | 1.1 | 2.1 | 0.4 | 0.04 |

Data adapted from a study on the VKDGYI peptide sequence after treatment with 20% piperidine in DMF for 200 minutes. acs.org

While the benzyl ester (OBzl) is a common protecting group, studies have shown it to be less effective at preventing aspartimide formation compared to more sterically hindered esters. For instance, a direct comparison showed that the cyclohexyl ester (OChx) led to significantly less aspartimide formation than the benzyl ester during both acidic and basic treatments. In treatment with diisopropylethylamine, the OChx-protected peptide showed a 170-fold reduction in imide formation compared to the OBzl-protected version. nii.ac.jp The development of even bulkier esters, such as 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno), has provided more effective tools for suppressing this side reaction. acs.orgd-nb.info

Chemical Additives and Solvent Modifiers for Aspartimide Mitigation (e.g., Formic Acid, Oxyma)

Another effective strategy to combat aspartimide formation is to modify the chemical environment during the critical Fmoc deprotection step. This typically involves tempering the basicity of the piperidine solution by adding acidic additives.

Formic Acid: The addition of a low concentration of a weak acid, such as 0.1 M formic acid, to the piperidine deprotection solution can effectively reduce the rate of aspartimide formation. iris-biotech.denih.gov The acid helps to neutralize the basicity of the solution, thereby reducing the concentration of the deprotonated, nucleophilic backbone amide that initiates the side reaction. peptide.com

Oxyma and HOBt: Additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (B26582) (HOBt) can also be added to the deprotection solution to suppress aspartimide formation. biotage.com These additives act as proton sources, reducing the basicity of the microenvironment around the peptide. Studies have shown that including 1M Oxyma in a 20% piperidine solution has a marked effect on reducing aspartimide levels, although it may not completely eliminate the problem in highly susceptible sequences like Asp-Gly.

The following table shows the effect of adding OxymaPure® to the piperidine deprotection solution during the synthesis of H-Ala-Orn-Asp-Gly-Tyr-Ile-NH2.

| Additive (1M) in 20% piperidine/DMF | α-Peptide (%) | β-Peptide (%) | Aspartimide (%) | Piperidides (%) |

| HOBt | 79.00 | 0.25 | 14.03 | 6.72 |

| OxymaPure® | 85.59 | 0.10 | 9.60 | 4.67 |

Data from Luxembourg Bio-Technology. iris-biotech.de

These mitigation strategies, from the selection of sterically hindered protecting groups like those in this compound to the optimization of reaction conditions with additives, are essential for achieving high purity in the synthesis of complex aspartic acid-containing peptides.

Backbone Amide Protection as a Preventative Strategy

During solid-phase peptide synthesis (SPPS), particularly of long or hydrophobic sequences, the growing peptide chain can aggregate through interchain hydrogen bonding. peptide.comnih.govpolypeptide.com This aggregation can hinder solvent and reagent access, leading to incomplete coupling and deprotection steps. The introduction of N-methylated residues disrupts the regular hydrogen-bonding network but can introduce other synthetic challenges. Backbone amide protection, the reversible substitution of a backbone N-H proton, is a powerful strategy to disrupt aggregation and can also be employed to prevent specific side reactions. ub.edunih.govpolypeptide.comspringernature.com

For sequences containing aspartic acid, a major side reaction is the formation of an aspartimide intermediate, which can occur under both acidic and basic conditions. peptide.com This intermediate can subsequently reopen to form a mixture of α- and β-aspartyl peptides or react with piperidine to form piperidide adducts during Fmoc deprotection. peptide.com While N-methylation of the aspartic acid residue itself (as in this compound) alters the immediate electronic and steric environment, adjacent amide bonds can still be susceptible to side reactions.

To mitigate these issues, protecting groups can be installed on the amide nitrogen of the amino acid preceding the problematic residue. Commonly used backbone protecting groups in Fmoc chemistry include the acid-labile 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups. peptide.comresearchgate.net

Mechanism of Action : These groups are introduced as N-protected dipeptide units (e.g., Fmoc-Xaa-(Dmb)Gly-OH) or via on-resin reductive amination. researchgate.net They act as "protecting groups" by replacing the amide proton with a bulky, acid-labile substituent. This modification effectively prevents the amide nitrogen from participating in intramolecular side reactions and disrupts the secondary structures that lead to aggregation. nih.govpolypeptide.comresearchgate.net

Application : By incorporating an Hmb or Dmb group on the nitrogen of the amino acid coupled just before an Asp residue, the formation of the succinimide ring (aspartimide) is sterically blocked. peptide.com These groups are typically removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. peptide.comresearchgate.net While coupling onto the sterically hindered secondary amine of a Dmb-protected residue can be difficult, this strategy has proven effective in the synthesis of challenging aspartimide-prone sequences. peptide.comresearchgate.net

Racemization at the α-Carbon and Preservation of Stereochemical Purity

Maintaining the stereochemical integrity of each amino acid residue is paramount in peptide synthesis, as the biological activity of a peptide is critically dependent on its three-dimensional structure. researchgate.net The activation of the carboxylic acid group of an amino acid for coupling inherently increases the acidity of the α-proton, creating a risk of epimerization, or racemization. peptide.combachem.com N-methylated amino acids are particularly susceptible to racemization upon activation of their carboxyl group. ub.eduresearchgate.net

Two primary mechanisms are responsible for racemization during peptide bond formation. highfine.comnih.gov

Direct Enolization : The activated carboxyl group enhances the acidity of the α-proton. In the presence of a base, this proton can be abstracted directly to form a planar enolate intermediate. Subsequent re-protonation can occur from either face, leading to a loss of stereochemical purity. highfine.comnih.gov This pathway is a significant concern in base-mediated coupling reactions. researchgate.net

Oxazolone (B7731731) Formation : For N-acyl amino acids (i.e., the growing peptide chain), the activated carboxyl group can be attacked by the oxygen of the preceding amide bond to form a 5(4H)-oxazolone intermediate. bachem.comnih.gov These oxazolones have a highly acidic proton at the C-4 position, which is readily abstracted by even weak bases, leading to a symmetric, achiral intermediate and rapid racemization. bachem.com

While N-methylated amino acids like this compound are protected by a urethane-type Fmoc group, which generally suppresses oxazolone formation, they are still prone to racemization, especially during segment coupling. researchgate.net N-alkylated amino acids can racemize through the formation of related intermediates, such as oxazolonium ions, which also readily lose their α-proton. researchgate.net The susceptibility of N-methylated residues to racemization is confirmed by NMR analysis of model dipeptides, which shows that these residues are more prone to epimerization than their non-methylated counterparts. researchgate.net

The extent of racemization is highly dependent on the specific reaction conditions employed during the coupling and, to a lesser extent, deprotection steps. highfine.comnih.gov

| Factor | Influence on Racemization | Research Findings |

| Base | The strength and steric hindrance of the base used for neutralization and coupling are critical. highfine.com | Strong, non-hindered bases increase the rate of α-proton abstraction. N,N-diisopropylethylamine (DIEA) is more basic than N-methylmorpholine (NMM). highfine.com The sterically hindered base 2,4,6-collidine has been shown to reduce racemization compared to DIEA and NMM. mesalabs.com |

| Coupling Reagents | The nature of the activated species formed by the coupling reagent dictates its reactivity and susceptibility to racemization. | Carbodiimide reagents (e.g., DIC) can lead to racemization if used without additives. mesalabs.com Uronium/aminium reagents like HBTU and HATU require a base for activation, which can promote racemization. bachem.comresearchgate.net COMU is reported to provide superior racemization suppression compared to HOBt-based reagents. mesalabs.com |

| Additives | Additives form active esters that are more stable and less prone to racemization than the intermediates formed with coupling reagents alone. | 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are classic additives that suppress racemization. peptide.com Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a highly effective, non-explosive alternative to HOAt, providing high coupling rates with low racemization. bachem.comhighfine.com |

| Temperature | Higher temperatures accelerate both the coupling reaction and the rate of racemization. | Performing couplings at elevated temperatures, such as with microwave assistance, can increase the risk of racemization for sensitive amino acids like cysteine and histidine. researchgate.net |

| Activation Time | Prolonged pre-activation of the amino acid before addition to the resin allows more time for the activated species to racemize. | Base-mediated activation methods, especially with pre-activation and heating, are particularly prone to causing racemization. mesalabs.com |

| Solvent | The polarity of the solvent can influence the stability of intermediates and the course of the reaction. | Solvents like N,N-dimethylformamide (DMF) are standard, but alternatives such as N-butylpyrrolidinone (NBP) have been shown to suppress racemization in certain sequences. researchgate.net |

This table is interactive. Click on the headers to sort the data.

Several strategies can be implemented to preserve the stereochemical purity of this compound and other sensitive amino acids during SPPS. researchgate.nethighfine.com

| Methodology | Description | Key Advantages |

| Low-Temperature Coupling | Performing the coupling reaction at reduced temperatures (e.g., 0 °C or lower) slows the rate of epimerization more significantly than the rate of amide bond formation. | Reduces racemization, particularly for methods involving highly reactive intermediates or when using catalysts like DMAP for esterifications. bachem.com |

| Use of Coupling Additives | Incorporating additives like HOBt, HOAt, or OxymaPure into the coupling mixture. These additives react with the activated amino acid to form an active ester that is more resistant to racemization. peptide.comhighfine.com | Highly effective at suppressing racemization across a wide range of coupling reagents. bachem.comhighfine.com OxymaPure is a safe and efficient modern alternative. bachem.com |

| In Situ Activation | The coupling reagent is added to the mixture of the protected amino acid and the resin-bound amine simultaneously, minimizing the lifetime of the highly reactive, racemization-prone activated species. | Avoids prolonged pre-activation, which is a major cause of racemization. peptide.com This is standard practice in modern automated synthesizers. |

| Choice of Base | Using a weaker or more sterically hindered base for pH adjustment and coupling activation. | Bases like 2,4,6-collidine or NMM are generally preferred over the stronger base DIEA to minimize proton abstraction from the α-carbon. highfine.commesalabs.com |

| Carbodiimide/Additive Protocols | Using N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure or HOAt allows for efficient coupling under base-free conditions, which is particularly beneficial for racemization-prone residues. bachem.comnih.gov | The absence of a tertiary amine base during activation significantly reduces the risk of racemization. bachem.com |

This table is interactive. Click on the headers to sort the data.

Verifying the enantiomeric purity of the final peptide product is a critical quality control step. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) : This is the most direct and widely used method for separating enantiomers and diastereomers. researchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of Fmoc-protected amino acids and peptides. researchgate.netresearchgate.net The method can be used to assess the purity of the starting this compound as well as to quantify isomeric impurities in the final peptide after hydrolysis. researchgate.netnih.gov A significant advantage is its high sensitivity, with detection limits often below 0.1%. nih.gov

Gas Chromatography (GC) : This technique requires derivatization of the hydrolyzed amino acids with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column. libretexts.org Alternatively, the derivatized amino acids can be separated on a chiral GC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The NMR spectra of enantiomers are identical in an achiral solvent. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, diastereomeric complexes are formed, which can lead to distinguishable chemical shifts for the different enantiomers, allowing for their quantification. cdnsciencepub.comacs.org

Amino Acid Analysis after Derivatization : After total hydrolysis of the peptide, the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be readily separated and quantified by standard reversed-phase HPLC. cdnsciencepub.com

Other Significant Side Reactions in N-Methylated Peptide Synthesis

Beyond racemization, the incorporation of N-methylated amino acids like this compound introduces other potential side reactions.

Steric Hindrance and Incomplete Coupling : The N-methyl group adds significant steric bulk around the reacting amine, making the coupling of the subsequent amino acid challenging. researchgate.net This is particularly problematic when coupling one N-methylated residue onto another. nih.gov Incomplete coupling leads to the formation of deletion sequences, where one or more amino acids are missing from the final product. To overcome this, highly efficient coupling reagents like PyAOP or HATU/HOAt are often required, sometimes with repeated or prolonged coupling times. researchgate.netnih.govresearchgate.net

Diketopiperazine (DKP) Formation : DKP formation is an intramolecular cyclization reaction that cleaves the first two N-terminal amino acids from the solid support. ub.edupeptide.com This side reaction is especially prevalent when the peptide chain contains Proline or an N-methylated amino acid in the first or second position. ub.edupeptide.com The N-methyl group favors a cis conformation of the amide bond, which pre-organizes the peptide backbone for this intramolecular attack. researchgate.net To prevent DKP formation, specialized resins like 2-chlorotrityl chloride resin, which is sterically hindered, can be used. researchgate.net Alternatively, the first two amino acids can be coupled as a pre-formed dipeptide unit. peptide.com

Fragmentation during Acidic Cleavage : Peptides containing N-methylated residues may be susceptible to fragmentation under the final acidic cleavage conditions (e.g., using TFA). ub.edu Cleavage of the peptide bond between two consecutive N-methylated amino acids has been reported. nih.gov Additionally, when an acetylated N-methylamino acid is at the N-terminus, the entire Ac-N-Me-AA residue can be lost during TFA treatment. nih.gov The duration of the cleavage step can significantly impact the extent of these fragmentation reactions. nih.gov

Diketopiperazine (DKP) Formation at N-Terminus

One of the most significant side reactions during the synthesis of peptides containing N-methylated amino acids is the formation of diketopiperazine (DKP). nih.gov This issue is particularly pronounced at the dipeptide stage following the deprotection of the N-terminal Fmoc group.

Mechanism: DKP formation is an intramolecular cyclization reaction. After the removal of the Fmoc protecting group from the N-terminal N-methylated residue, the liberated secondary amine can perform a nucleophilic attack on the carbonyl group of the preceding amino acid's amide bond. acs.org This "backbiting" reaction cleaves the dipeptide from the resin support, releasing a cyclic dipeptide, the diketopiperazine. acs.org

The presence of an N-methyl group on the N-terminal residue significantly accelerates this side reaction. The tertiary amide bond formed by the N-methylated amino acid has a lower energy barrier to adopting the cis-conformation compared to a standard secondary amide bond. This cis-conformation brings the N-terminal nucleophilic amine into close proximity with the target carbonyl group, thereby facilitating the intramolecular attack and subsequent cyclization. nih.gov The reaction is catalyzed by the basic conditions used for Fmoc deprotection, with piperidine being a known efficient catalyst for this process. nih.gov

Mitigation Strategies: Several strategies have been developed to suppress DKP formation when working with susceptible sequences, including those containing this compound.

Modification of Deprotection Conditions: Since the reaction is base-catalyzed, altering the Fmoc deprotection conditions can drastically reduce DKP formation. This includes using milder bases or reducing the concentration and exposure time to standard bases like piperidine. nih.gov A combination of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a nucleophilic scavenger like piperazine (B1678402) has proven effective in minimizing DKP formation while ensuring rapid and complete Fmoc removal. nih.govacs.org

Use of Dipeptide Building Blocks: A highly effective method to circumvent DKP formation is to couple a pre-synthesized dipeptide (e.g., Fmoc-Xaa-N-Me-Asp(OBzl)-OH) instead of performing a stepwise coupling. This strategy completely bypasses the vulnerable dipeptidyl-resin stage where the N-terminal N-methylated residue is exposed. nih.gov

Choice of Coupling Reagents: The use of certain coupling reagents in the presence of N,N-diisopropylethylamine (DIPEA) has been shown to inhibit DKP formation during the coupling of the third amino acid to a DKP-prone dipeptide. nih.gov

Table 1: Comparison of Fmoc Deprotection Reagents for DKP Suppression

| Deprotection Reagent | Typical Concentration | Solvent | Relative DKP Formation | Key Advantages |

|---|---|---|---|---|

| Piperidine | 20% (v/v) | DMF | High | Standard, well-characterized |

| Piperidine | 5% (v/v) | DMF | Moderate | Reduced basicity, less DKP |

| Piperazine | 5% (w/v) | NMP | Low | Significantly reduces DKP |

Fragmentation of N-Methylated Amide Bonds under Acidic Cleavage Conditions

While N-methylation enhances stability against enzymatic cleavage, the tertiary amide bond it creates can be susceptible to chemical fragmentation, particularly under the strong acidic conditions used for final cleavage from the resin and removal of side-chain protecting groups.

Mechanism: During treatment with strong acids like trifluoroacetic acid (TFA), peptides containing N-methylated residues can undergo acid-catalyzed fragmentation. This cleavage typically occurs at the C-terminal side of the N-methylated residue. The mechanism involves protonation of the amide nitrogen, followed by a nucleophilic attack from the carbonyl oxygen of the preceding residue to form a five-membered oxazolinium intermediate. This intermediate is unstable and leads to the cleavage of the peptide backbone. The presence of an N-methyl group is a critical factor for this side reaction. nih.gov

Furthermore, sequences containing aspartic acid are known to be prone to cleavage at the C-terminal side of the Asp residue, a phenomenon known as the "aspartic acid effect". mdpi.comresearchgate.net This occurs via the formation of a cyclic succinimide intermediate through the attack of the side-chain carboxyl group on the backbone carbonyl. nih.gov In the case of a peptide containing N-Me-Asp, both the N-methylation and the aspartic acid side chain can contribute to lability under acidic conditions, potentially leading to significant fragmentation.

Mitigation Strategies: Optimizing the cleavage protocol is crucial to minimize this fragmentation.

Lower Temperature: Performing the cleavage reaction at a reduced temperature (e.g., 4 °C) can significantly slow down the rate of the fragmentation side reaction relative to the desired deprotection of acid-labile groups. nih.gov

Reduced Cleavage Time: Minimizing the exposure time of the peptide to strong acid to the minimum required for complete deprotection can help reduce the extent of fragmentation.

Table 2: Effect of Cleavage Conditions on Peptide Fragmentation

| Cleavage Cocktail | Temperature | Time | Fragmentation Level |

|---|---|---|---|

| 95% TFA / 2.5% TIS / 2.5% H₂O | Room Temp | 2-3 hours | High |

| 95% TFA / 5% H₂O | 4 °C | 1-4 hours | Moderate to Low |

Incomplete Deprotection of Fmoc Group

The efficiency of the Fmoc deprotection step is critical for the success of SPPS. Incomplete removal of the Fmoc group before the next coupling step results in the formation of deletion sequences, which are often difficult to separate from the desired full-length peptide.

Mechanism: The removal of the Fmoc group is a base-mediated β-elimination reaction. acs.orgmdpi.com The rate of this reaction can be significantly reduced by steric hindrance around the N-terminus of the growing peptide chain. The this compound residue presents considerable steric bulk due to the combination of the N-methyl group and the large benzyl-protected aspartic acid side chain. This steric congestion can impede the access of the base (e.g., piperidine) to the acidic proton on the fluorene (B118485) ring, leading to slow or incomplete deprotection. scielo.org.mx Peptide aggregation on the solid support can further exacerbate this problem by making the Fmoc groups inaccessible to the deprotection reagent. peptide.com

Mitigation Strategies: To ensure complete and efficient Fmoc removal from sterically hindered residues, several optimized protocols can be employed.

Stronger Base Systems: While 20% piperidine in DMF is standard, it may be insufficient for hindered systems. The use of a stronger, non-nucleophilic base like DBU can accelerate the deprotection kinetics significantly. To scavenge the dibenzofulvene (DBF) byproduct, a nucleophile like piperidine or piperazine is typically included in the DBU cocktail. acs.orgpeptide.com

Solvent Choice: The choice of solvent can impact deprotection efficiency. N-methyl-2-pyrrolidone (NMP) is more polar than DMF and can be better at disrupting peptide aggregation and solvating the peptide chain, thereby improving the accessibility of the Fmoc group. springernature.comresearchgate.net

Increased Time and Temperature: Simply extending the deprotection time or performing the reaction at a slightly elevated temperature can help drive the removal to completion, although this must be balanced against the risk of increasing other side reactions like DKP formation.

Table 3: Comparison of Deprotection Protocols for Sterically Hindered Residues

| Deprotection Protocol | Base/Solvent | Typical Conditions | Efficiency |

|---|---|---|---|

| Standard | 20% Piperidine in DMF | 2 x 10 min, Room Temp | Potentially Incomplete |

| Modified | 2% DBU / 5% Piperazine in NMP | 2 x 5 min, Room Temp | High |

| Alternative Base | 4-Methylpiperidine in DMF | 2 x 10 min, Room Temp | Comparable to Piperidine scielo.org.mx |

Advanced Applications and Emerging Research Directions

Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides

Fmoc-N-Me-Asp(OBzl)-OH serves as a critical building block in the synthesis of peptidomimetics and peptides with restricted conformations. The introduction of a methyl group on the amide nitrogen of the peptide backbone induces significant local and global conformational changes, which can be harnessed to design peptides with specific three-dimensional structures.

Exploiting Conformational Preferences Induced by N-Methylation

The N-methylation of a peptide bond has profound stereochemical implications. The presence of the methyl group reduces the energy difference between the cis and trans conformations of the amide bond, often leading to a higher population of the cis isomer than is typically observed in unmodified peptides. researchgate.net This alteration of the peptide backbone geometry is a powerful tool for inducing specific secondary structures, such as β-turns. researchgate.net

The incorporation of this compound can thus be used to pre-organize a peptide into a conformation that mimics a bioactive structure, a key strategy in the design of potent receptor agonists and antagonists. nih.govresearchgate.net The steric hindrance provided by the N-methyl group can also limit the rotational freedom of adjacent bonds, further constraining the peptide's conformational landscape. nbinno.com This can lead to a more rigid structure, which is often beneficial for biological activity and selectivity. nih.gov

Table 1: Impact of N-Methylation on Peptide Amide Bond Conformation

| Feature | Unmodified Amide Bond | N-Methylated Amide Bond |

| Dominant Isomer | trans (>99%) | trans and cis |

| Energy Barrier for Isomerization | High | Lower |

| Conformational Flexibility | High | Reduced |

| Hydrogen Bonding | Amide proton acts as H-bond donor | No H-bond donor capability |

Role in Pseudopeptide and Retro-Inverso Pseudopeptide Design

Pseudopeptides are designed to mimic the structure and function of natural peptides but with modified backbones that offer advantages such as increased stability. This compound is a valuable component in the synthesis of such molecules. The N-methylated backbone is itself a modification that moves the resulting molecule into the realm of pseudopeptides.

Retro-inverso peptides, which are composed of D-amino acids in a reversed sequence, are known for their remarkable resistance to proteolysis while maintaining a similar side-chain topology to the parent L-peptide. nih.gov The introduction of N-methylation into a retro-inverso sequence can provide an additional layer of structural constraint and stability. nih.gov For instance, N-methylation can be employed to prevent the formation of undesirable hydrogen bonds that might lead to aggregation in retro-inverso designs. nih.gov This dual approach of sequence reversal and N-methylation can lead to highly stable and potent bioactive molecules.

Functional Peptide Engineering and Biological Activity Modulation

The utility of this compound extends to the fine-tuning of a peptide's biological function. By altering the peptide's structure and stability, this modified amino acid can significantly impact its interactions with biological targets.

Studies on Enhanced Receptor Binding Affinities

The biological activity of a peptide is often contingent on its ability to adopt a specific conformation to bind to its target receptor. nbinno.com By inducing conformational rigidity, the incorporation of an N-methylated residue like N-Me-Asp(OBzl)-OH can lock the peptide into this bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing receptor affinity and specificity. nbinno.comspringernature.com This pre-organization of the peptide structure can lead to more potent biological effects. For example, multiple N-methylation has been shown to increase the selectivity of a cyclic hexapeptide for different integrin subtypes. nih.gov While specific studies on peptides containing N-Me-Asp(OBzl)-OH are not abundant, the principle of conformational constraint leading to enhanced affinity is a well-established concept in medicinal chemistry. nih.gov

Table 2: Hypothetical Impact of N-Methylation on Receptor Binding

| Peptide | Conformational Flexibility | Bioactive Conformation Population | Receptor Binding Affinity (Kd) |

| Parent Peptide | High | Low | Higher (weaker binding) |

| N-Methylated Peptide | Low | High | Lower (stronger binding) |

Investigations into Resistance to Proteolytic Enzymes

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. nih.gov N-methylation of the peptide backbone provides a steric shield that hinders the approach of proteolytic enzymes, making the amide bond less susceptible to cleavage. nbinno.comnih.gov The absence of an amide proton, which is often crucial for enzyme recognition and catalysis, further contributes to this increased stability. acs.org Therefore, incorporating this compound into a peptide sequence is a proven strategy to enhance its half-life in biological systems, a critical factor for therapeutic efficacy. nih.govresearchgate.net N-methylated amino acids are known to significantly improve the proteolytic stability of peptides.

Applications in Chemical Biology and Drug Discovery Research

The unique properties conferred by N-methylation make this compound a valuable asset in the broader fields of chemical biology and drug discovery. Its use allows for the systematic modification of peptide leads to improve their drug-like properties. nih.gov The ability to modulate conformation, enhance stability, and potentially improve membrane permeability opens up new avenues for converting bioactive peptides into viable therapeutic candidates. nbinno.comnih.gov

The synthesis of N-methylated peptide libraries facilitates the rapid screening for bioactive conformations and improved pharmacokinetic profiles. nih.gov This approach accelerates the identification of lead compounds with desirable attributes. The incorporation of this compound, with its protected acidic side chain, offers a versatile tool for creating complex peptide architectures and exploring structure-activity relationships in the quest for new and improved peptide-based drugs. chemimpex.com

Structural Biology Investigations

The three-dimensional structure of a peptide is critical to its biological function. N-methylation is a powerful tool in structural biology for probing and controlling peptide conformation. nbinno.comresearchgate.net By replacing the amide proton with a methyl group, N-methylation removes a hydrogen bond donor and introduces steric constraints that restrict the rotational freedom of the peptide backbone. nbinno.comacs.org This allows researchers to stabilize specific secondary structures, such as β-turns, or to destabilize others, like α-helices. nih.gov

This conformational control is invaluable for several reasons:

Studying Bioactive Conformations: By systematically N-methylating a peptide sequence (a process known as an "N-methyl scan"), researchers can identify the conformational requirements for binding to a biological target. cipsm.de This information is critical for designing potent and selective peptidomimetics.

Creating Stable Foldamers: N-methylated amino acids can be used to produce stable, folded structures (foldamers) with topologies that differ from those of natural peptides. researchgate.net

Investigating Intermolecular Interactions: The use of conformationally constrained peptides helps in the detailed study of peptide-protein interactions. A related compound, Fmoc-N-Me-Asp(OtBu)-OH, is specifically used in research focused on protein interactions. chemimpex.com By locking a peptide into its bioactive shape, it is possible to gain clearer insights into the specific contacts and forces governing the binding event.

Neuroscience Research and Neurotransmitter Analog Development

In neuroscience, N-methylated amino acids are of significant interest, most notably exemplified by N-methyl-D-aspartic acid (NMDA), a potent and specific agonist for the NMDA receptor, which plays a crucial role in synaptic plasticity and memory. wikipedia.org The development of analogs of neurotransmitters is a key strategy for understanding receptor function and creating potential treatments for neurological disorders.

Building blocks such as this compound are instrumental in the synthesis of novel neurotransmitter analogs. The ability to introduce an N-methylated aspartic acid residue allows for the creation of peptidomimetics or small molecules that can probe the structure and function of excitatory amino acid receptors. nih.gov A similar building block, Fmoc-N-Me-Asp(OtBu)-OH, is employed in studies related to neurotransmitter analogs to aid in understanding synaptic functions. chemimpex.com

Furthermore, research on N-methylated analogs of neuropeptides has shown that this modification can significantly alter receptor selectivity. For example, the N-methylation of a specific residue in an analog of neurokinin A resulted in a compound with increased selectivity for the NK-P receptor subtype. nih.gov This demonstrates the utility of N-methylation as a tool to fine-tune the pharmacological profile of neuroactive peptides, a critical step in developing more targeted therapies for neurological conditions.

Q & A

Q. What are the critical chemical properties of Fmoc-N-Me-Asp(OBzl)-OH that influence its use in solid-phase peptide synthesis (SPPS)?

- Answer: The compound’s molecular weight (425.47 g/mol), solubility (≥90 mg/mL in DMSO), and stability under SPPS conditions are key. Its tert-butyl (OtBu) and benzyl (Bzl) protecting groups prevent undesired side reactions during peptide elongation. The Fmoc group is base-labile, enabling stepwise deprotection. Storage at -20°C (powder) or -80°C (dissolved) preserves integrity, as decomposition can lead to failed couplings .

Q. How does the N-methylation of aspartic acid in this compound affect peptide backbone conformation?

- Answer: N-methylation restricts backbone flexibility, reducing hydrogen-bonding capacity. This modification enhances proteolytic stability and can alter peptide secondary structures (e.g., disrupting α-helices or β-sheets). Methodologically, verify conformational impacts via circular dichroism (CD) spectroscopy or NMR .

Q. What purification strategies are recommended for peptides containing this compound residues?

- Answer: Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA). The benzyl ester (OBzl) may require hydrogenolysis (H₂/Pd-C) post-synthesis for deprotection. Monitor by LC-MS to confirm mass and purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in coupling efficiency data when using this compound in automated SPPS?

- Answer: Inefficient couplings may stem from steric hindrance from N-methylation or incomplete Fmoc deprotection. Optimize by:

Q. What experimental controls are essential when analyzing side reactions (e.g., aspartimide formation) in peptides incorporating this compound?

- Answer: Aspartimide formation is pH- and temperature-dependent. Mitigate by:

Q. How does the benzyl (Bzl) protecting group in this compound influence orthogonal deprotection strategies in complex peptide architectures?

- Answer: The Bzl group is acid-stable but removable via hydrogenolysis or strong acids (e.g., HF). For orthogonal strategies, pair with photolabile (e.g., NVOC) or enzymatically cleavable groups. Note: Hydrogenolysis requires inert conditions (argon atmosphere) to prevent side oxidation .

Methodological Considerations

Q. What analytical techniques are most robust for quantifying residual solvents or byproducts in this compound batches?

- Answer:

Q. How can researchers optimize microwave-assisted SPPS protocols for this compound to reduce racemization?

- Answer: Microwave heating (50–60°C) accelerates coupling but risks racemization. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.